molecular formula C10H14BBrO3 B1524794 2-(4-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1025719-11-2

2-(4-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1524794
M. Wt: 272.93 g/mol
InChI Key: HIXOLIOBXRCIBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a related compound, “(4-Bromofuran-2-yl)methanamine hydrochloride”, is provided in the InChI Code: 1S/C5H6BrNO.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H . Another related compound, “(4-Bromofuran-2-yl)methanol”, has the molecular formula C5H5BrO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “(4-Bromofuran-2-yl)methanamine hydrochloride”, include a molecular weight of 212.47, a storage temperature of 2-8°C in an inert atmosphere, and a solid physical form . Another related compound, “(4-Bromofuran-2-yl)methanol”, has a molecular weight of 176.99600 .

Scientific Research Applications

Enhanced Brightness Emission-Tuned Nanoparticles

2-(4-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the creation of enhanced brightness, emission-tuned nanoparticles. These nanoparticles are synthesized using palladium-catalyzed Suzuki-Miyaura chain-growth polymerization and can achieve high quantum yields and tunable fluorescence emission, important for applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

Chain-Growth Polymerization for Polyfluorene Synthesis

The compound is instrumental in the palladium-catalyzed chain-growth polymerization process for synthesizing polyfluorenes. This process results in well-defined polyfluorenes with narrow molecular weight distributions, essential for electronic and optoelectronic applications (Yokoyama et al., 2007).

Synthesis of Regioregular Polyalkylthiophenes

This compound is also used in the Suzuki synthesis of regioregular polyalkylthiophenes. Regioregular polyalkylthiophenes are important materials in the field of organic electronics, particularly in the fabrication of organic transistors and solar cells (Liversedge et al., 2006).

Synthesis of Boron-Containing Stilbenes

The compound is also used in the synthesis of boron-containing stilbenes, which are investigated for their potential applications in LCD technology and as therapeutics for neurodegenerative diseases (Das et al., 2015).

Safety And Hazards

For “(4-Bromofuran-2-yl)methanamine hydrochloride”, the safety information includes hazard statements H315, H319, and H335, and several precautionary statements .

properties

IUPAC Name

2-(4-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)8-5-7(12)6-13-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXOLIOBXRCIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700048
Record name 2-(4-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1025719-11-2
Record name 2-(4-Bromo-2-furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025719-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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